molecular formula C17H14Cl2N4O3 B2803259 2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899751-62-3

2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No. B2803259
M. Wt: 393.22
InChI Key: DIRONQAHUWHIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time1. However, specific synthesis methods for “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione” are not available in the sources I found.



Molecular Structure Analysis

The molecular structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between1. Specific structural details for “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione” are not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions of oxazole derivatives can vary widely depending on the specific compound and the conditions. Unfortunately, I couldn’t find specific information on the chemical reactions of “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione”.



Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the specific compound. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione”.


Scientific Research Applications

Environmental Impact and Biodegradation

Research focusing on the environmental impact of organochlorine compounds, such as chlorophenols, which share structural similarities with the compound , suggests moderate to high toxicity levels to both mammalian and aquatic life, depending on exposure duration and environmental conditions. These studies emphasize the need for efficient biodegradation processes and highlight the role of adapted microflora in mitigating persistence in aquatic environments (K. Krijgsheld & A. D. Gen, 1986).

Pharmacological Developments

Investigations into the pharmacological applications of structurally related compounds, such as Lurasidone and various oxazole scaffolds, reveal their potential in treating psychotic and mood disorders. These studies underscore the efficacy and safety profiles of such compounds, with specific attention to their regulatory approvals and clinical application potentials (M. Pompili et al., 2018), (R. Kaur et al., 2018).

Chemical Synthesis and Materials Science

Advancements in the synthesis and application of polymethyl methacrylate-based plastic scintillators, incorporating various luminescent dyes, demonstrate the importance of chemical innovation in enhancing material properties for specific applications, such as radiation detection and optical transparency (V. N. Salimgareeva & S. Kolesov, 2005).

Biological Effects and Mechanisms

Detailed reviews on the biological effects of compounds similar to salicylanilides and benzoxazines outline a broad spectrum of activities, including antibacterial, antituberculous, and anti-inflammatory effects, which can be tailored through structural modifications. These findings provide insight into the potential biomedical applications and therapeutic development based on chemical structure-activity relationships (K. Waisser & L. Kubicová, 1993).

Safety And Hazards

The safety and hazards of oxazole derivatives can vary widely depending on the specific compound. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione”.


Future Directions

The future directions of research on oxazole derivatives could include further exploration of their biological activities and potential applications in medicine1. However, specific future directions for “2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione” are not available in the sources I found.


properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O3/c1-8-9(2)26-16-20-14-13(23(8)16)15(24)22(17(25)21(14)3)7-10-11(18)5-4-6-12(10)19/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRONQAHUWHIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.